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Compound of Interest

Compound Name: 2-Trifluoroacetylphenol

Cat. No.: B1224665

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoroacetylphenol, also known as 2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone, is an
aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The
presence of a trifluoroacetyl group ortho to a hydroxyl group on a benzene ring imparts unique
chemical and physical properties, making it a valuable building block for the synthesis of
various heterocyclic compounds and a potential scaffold for the development of novel
therapeutic agents. This guide provides a comprehensive overview of the chemical properties,
reactivity, and synthetic methodologies related to 2-Trifluoroacetylphenol, tailored for
professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Trifluoroacetylphenol are summarized
in the table below. These properties are crucial for its handling, characterization, and
application in synthetic chemistry.
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Property Value Source(s)
Molecular Formula CsHsF30:2 [1]
Molecular Weight 190.12 g/mol [1]

Boiling Point 92 °C [N/A]
Melting Point Not available [N/A]
Density 1.4 g/cm3 [N/A]

pKa (predicted) 7.00£0.30 [N/A]

Soluble in many organic
N solvents such as ethanol,
Solubility ) [2]
ether, and chloroform (inferred

from the 4-isomer).

Appearance Not available [N/A]

Note: Experimental data for the melting point and specific solubility parameters for 2-
Trifluoroacetylphenol are not readily available in the cited literature. The solubility information
is inferred from its isomer, 4-Trifluoroacetylphenol.

Synthesis of 2-Trifluoroacetylphenol

A common method for the synthesis of 2-Trifluoroacetylphenol involves the Friedel-Crafts
acylation of phenol. This reaction can proceed via two main pathways: C-acylation to form
hydroxyarylketones or O-acylation to yield phenyl esters. The reaction conditions, particularly
the catalyst and its concentration, play a crucial role in determining the product distribution.[3]

High concentrations of a Lewis acid catalyst, such as aluminum chloride (AICIs), or strong
Bregnsted acids tend to favor C-acylation, leading to the desired 2-Trifluoroacetylphenol.[3]
Alternatively, the initial O-acylation product can undergo a Fries rearrangement under acidic
conditions to yield the C-acylated product.[4]

Experimental Protocol: Conceptual Friedel-Crafts
Acylation
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The following is a conceptual protocol for the synthesis of 2-Trifluoroacetylphenol based on

general Friedel-Crafts acylation principles. Note: This is a generalized procedure and requires

optimization for specific laboratory conditions.

Materials:

Phenol

Trifluoroacetic anhydride or Trifluoroacetyl chloride

Aluminum chloride (AICIs) or another suitable Lewis acid

Anhydrous dichloromethane (DCM) or another inert solvent

Hydrochloric acid (HCI), aqueous solution

Sodium bicarbonate (NaHCO:s), saturated aqueous solution

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Standard laboratory glassware for anhydrous reactions

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
dissolve phenol in anhydrous DCM.

Cool the solution in an ice bath to O °C.

Carefully add anhydrous aluminum chloride to the stirred solution.

From the dropping funnel, add a solution of trifluoroacetyl chloride or trifluoroacetic
anhydride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature
at0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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e Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker
of ice-cold dilute hydrochloric acid.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

o Combine the organic layers and wash successively with water, saturated sodium bicarbonate
solution, and brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by a suitable method, such as column chromatography or
distillation, to obtain 2-Trifluoroacetylphenol.

Phenol |
~_

Trifluoroacetyl Chloride / Reaction Mixture
Trifluoroacetic Anhydride (Inert Solvent, 0°C to RT)

Quenching
(HCV/Ice

>

Purification q
(Chromatography/Distillation) 2y

>

Extraction
(DCM)

Washing
(H20, NaHCOs, Brine)

Drying
(MgS0a)

AlCls

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Trifluoroacetylphenol via Friedel-Crafts acylation.

Reactivity of 2-Trifluoroacetylphenol

The reactivity of 2-Trifluoroacetylphenol is governed by the interplay of the electron-
withdrawing trifluoroacetyl group and the electron-donating hydroxyl group. This unique
substitution pattern influences its behavior in various chemical transformations.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation and O-
acylation.
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e O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a
suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving
group from an alkyl halide, yielding an ether. This reaction is a standard method for
introducing various alkyl chains at the phenolic position.[5]

Reactions involving the Aromatic Ring

The aromatic ring of 2-Trifluoroacetylphenol is activated towards electrophilic aromatic
substitution by the hydroxyl group, which is an ortho-, para-director. However, the trifluoroacetyl
group is a deactivating meta-director. The regioselectivity of electrophilic substitution will
therefore be a complex outcome of these competing effects.

» Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and
sulfonation are expected to occur on the aromatic ring. The position of substitution will
depend on the specific reaction conditions and the nature of the electrophile.

Reactions at the Carbonyl Group

The carbonyl group of the trifluoroacetyl moiety is highly electrophilic due to the strong
electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to nucleophilic
attack.

» Nucleophilic Addition: Nucleophiles, such as Grignard reagents and organolithium
compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup.[6]
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Caption: Reactivity map of 2-Trifluoroacetylphenol.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 2-Trifluoroacetylphenol is not readily available
in the searched literature. However, based on the structure and general principles of
spectroscopy, the expected spectral characteristics can be predicted.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons
and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to
spin-spin coupling. The chemical shifts will be influenced by the electronic effects of the
hydroxyl and trifluoroacetyl groups. The hydroxyl proton signal may be broad and its chemical
shift can be concentration and solvent dependent.

3C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in
the molecule. The carbonyl carbon of the trifluoroacetyl group is expected to appear
significantly downfield. The carbon of the trifluoromethyl group will show a characteristic quartet
due to coupling with the three fluorine atoms.[8][9] The aromatic carbons will appear in the
typical aromatic region, with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Trifluoroacetylphenol should exhibit characteristic absorption bands for
the O-H, C=0, C-F, and aromatic C-H and C=C bonds.

O-H stretch: A broad band in the region of 3200-3600 cm~1.[10][11]

C=0 stretch: A strong absorption in the range of 1680-1720 cm™1,

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm™1.

Aromatic C-H stretch: Signals above 3000 cm~1.[12]

Aromatic C=C stretch: Bands in the 1450-1600 cm~1 region.[12]
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Mass Spectrometry

The mass spectrum of 2-Trifluoroacetylphenol is expected to show a molecular ion peak at
m/z 190.12. Common fragmentation patterns would likely involve the loss of the trifluoromethyl
group (CFs, mass 69) and the carbonyl group (CO, mass 28). The fragmentation of the
aromatic ring would also contribute to the overall spectrum.[13][14]

Biological Activity

While specific biological activity data for 2-Trifluoroacetylphenol is limited in the available
literature, related compounds containing trifluoroacetyl or phenolic moieties have shown a
range of biological effects. For instance, some 2-acetyl-5-O-(amino-alkyl)phenol derivatives
have been evaluated as multifunctional agents for the treatment of Alzheimer's disease.[15]
Additionally, various trifluoroethoxy-containing derivatives have been investigated for their
potential as anti-cancer and anti-diabetic agents.[16] The incorporation of a trifluoromethyl
group can enhance the metabolic stability and biological activity of a molecule. These studies
suggest that 2-Trifluoroacetylphenol could serve as a valuable starting point for the design
and synthesis of new biologically active compounds.

Conclusion

2-Trifluoroacetylphenol is a versatile molecule with a rich and complex reactivity profile. Its
unique combination of a phenolic hydroxyl group and an electron-withdrawing trifluoroacetyl
group makes it an attractive substrate for a variety of organic transformations. While there is a
need for more comprehensive experimental data on its physical properties and spectroscopic
characterization, the existing knowledge of related compounds provides a solid foundation for
its application in research and development. This guide serves as a starting point for scientists
and researchers looking to explore the potential of 2-Trifluoroacetylphenol in the synthesis of
novel compounds with potential applications in drug discovery and materials science. Further
investigation into its biological activity and reaction pathways will undoubtedly uncover new
opportunities for this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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